molecular formula C9H6F5N B13609359 3-(Perfluorophenyl)prop-2-en-1-amine

3-(Perfluorophenyl)prop-2-en-1-amine

Cat. No.: B13609359
M. Wt: 223.14 g/mol
InChI Key: IHWYGIPLYOJMEG-OWOJBTEDSA-N
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Description

3-(Perfluorophenyl)prop-2-en-1-amine is an organofluorine compound characterized by a propenylamine backbone substituted with a perfluorophenyl group. The perfluorophenyl moiety (C₆F₅) imparts high electronegativity, chemical stability, and lipophilicity, making this compound distinct from non-fluorinated analogs.

Properties

Molecular Formula

C9H6F5N

Molecular Weight

223.14 g/mol

IUPAC Name

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H6F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H,3,15H2/b2-1+

InChI Key

IHWYGIPLYOJMEG-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/C1=C(C(=C(C(=C1F)F)F)F)F)N

Canonical SMILES

C(C=CC1=C(C(=C(C(=C1F)F)F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorophenyl)prop-2-en-1-amine typically involves the reaction of perfluorobenzene with allylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where perfluorobenzene is reacted with allylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(Perfluorophenyl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Perfluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The perfluorophenyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with biological molecules. Studies have shown that it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

  • 3-(4-Methoxyphenyl)prop-2-en-1-amine (): The methoxy group (OCH₃) is electron-donating, increasing electron density on the aromatic ring. This enhances reactivity in electrophilic substitutions but reduces oxidative stability compared to perfluorophenyl derivatives.
  • 3-(4-Bromophenyl)prop-2-en-1-amine derivatives () :
    Bromine’s electron-withdrawing nature moderately increases stability but less so than fluorine. For example, (E)-3-(4-bromophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (Yield: 81%, m.p. 55–57°C) demonstrates utility in synthetic routes for allylamines, where steric and electronic factors govern reactivity .

  • 3-(3-Fluorophenyl)propan-1-amine derivatives (): Mono-fluorinated analogs, such as N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (67% yield via Pd catalysis), highlight fluorine’s role in modulating binding interactions (e.g., in kinase inhibitors) due to its electronegativity and small atomic radius .
  • Perfluorophenyl vs. Other Substituents :
    The fully fluorinated phenyl group in 3-(Perfluorophenyl)prop-2-en-1-amine confers exceptional thermal stability and resistance to oxidation. Its lipophilicity (logP ~3–4 estimated) likely exceeds that of methoxy (logP ~2) or bromo (logP ~2.5) analogs, impacting pharmacokinetics in drug design .

Key Data Table: Comparison of Prop-2-en-1-amine Derivatives

Compound Substituent Key Properties/Applications Synthesis Yield/Notes
This compound C₆F₅ High lipophilicity, thermal stability Requires fluorinated reagents
(E)-3-(4-Methoxyphenyl)prop-2-en-1-amine 4-OCH₃ Cytotoxic (IC₅₀: 20–35 µg/mL) Isolated from natural sources
N-(4-Chlorobenzyl)prop-2-en-1-amine 4-Cl Synthetic intermediate Commercial availability
3-(3-Fluorophenyl)propan-1-amine 3-F Enzyme inhibition (Chikungunya) Pd-catalyzed coupling (67% yield)

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